Methyl 8-chloro-1,7-naphthyridine-3-carboxylate
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Overview
Description
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that alkyl halides can react with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
Naphthyridines in general have been found to have a wide range of biological applications, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 22263, which could influence its absorption and distribution .
Result of Action
Given the wide range of biological activities associated with naphthyridines, it is likely that this compound could have multiple effects at the cellular level .
Action Environment
It is known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-1,7-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation steps . One common method includes the use of chlorobenzene as a solvent to carry out the cyclization . The reaction conditions often involve prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve specific solvents and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted naphthyridine derivatives .
Scientific Research Applications
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine derivatives: These compounds have similar structures but different substitution patterns, leading to varied biological activities.
1,6-Naphthyridine derivatives: These compounds are known for their anticancer and antimicrobial properties.
1,8-Naphthyridine derivatives: These compounds have been studied for their potential medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 8-chloro-1,7-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUZYBRGVLKUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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